molecular formula C16H13ClN4O B2997922 N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1185090-29-2

N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2997922
CAS No.: 1185090-29-2
M. Wt: 312.76
InChI Key: ANHOHQKNLGJEKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and concentrated HCl was added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .

Scientific Research Applications

Corrosion Inhibition

N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has structural similarities to pyrimidinic Schiff bases that have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds show significant corrosion inhibition efficiency, attributed to their adsorption on the metal surface, which forms a protective barrier against corrosive agents. This suggests potential applications of related compounds in protecting metal surfaces in industrial settings (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Novel Compounds

Research into the synthesis of novel N-arylpyrimidin-2-amine derivatives, including those related to this compound, has been conducted to explore their potential applications. These derivatives have been synthesized under optimized conditions and evaluated for their biological activities, indicating the broad potential of such compounds in drug development and other areas of chemistry (El-Deeb, Ryu, & Lee, 2008).

Medicinal Chemistry

Compounds structurally related to this compound have been investigated for their role in medicinal chemistry. For example, derivatives of pyrimidin-2-amine have been evaluated as histone deacetylase inhibitors, demonstrating significant antitumor activity and highlighting their potential in cancer therapy (Zhou et al., 2008). Additionally, the exploration of such compounds in the synthesis of heterocyclic compounds suggests their utility in creating novel therapeutics with a range of biological activities.

Future Directions

The future directions for “N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve designing new derivatives with improved potency and acceptable pharmacokinetics for in vivo evaluation . Additionally, further investigations could be conducted on the most potent derivatives to understand their effects on cell cycle progression and apoptosis induction .

Mechanism of Action

Target of Action

The primary targets of N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride are protein kinases and EGFR tyrosine kinase . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . EGFR tyrosine kinase is a receptor that, when activated, can trigger a series of cellular processes leading to cell division .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death . It also acts as an EGFR tyrosine kinase inhibitor , blocking the signal transduction pathway and thus inhibiting the growth and proliferation of cancer cells .

Biochemical Pathways

The compound affects the cell signaling pathways regulated by protein kinases and EGFR tyrosine kinase . By inhibiting these enzymes, the compound disrupts the pathways that control cell growth, differentiation, migration, and metabolism . This disruption can lead to the death of cancer cells .

Result of Action

The compound shows superior cytotoxic activities against certain cancer cell lines . It inhibits the growth of these cells, leading to their death . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within certain cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions mediated by certain substances , which could potentially affect its action and stability Furthermore, the compound’s action could also be influenced by the specific cellular and molecular environment within the body.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O.ClH/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11;/h1-8,10H,9H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHOHQKNLGJEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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